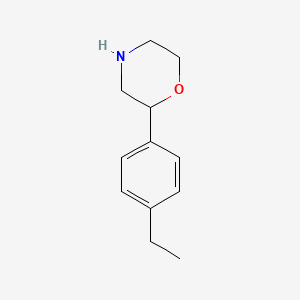

2-(4-Ethylphenyl)morpholine

Vue d'ensemble

Description

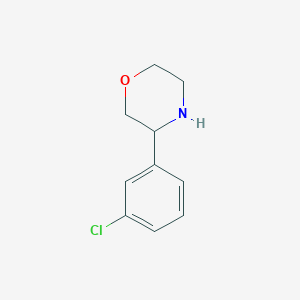

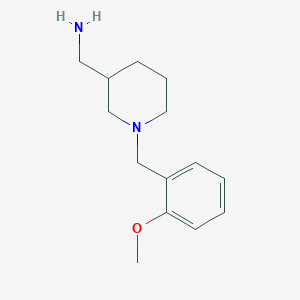

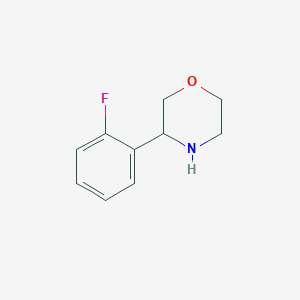

2-(4-Ethylphenyl)morpholine is a chemical compound with the molecular formula C12H17NO . It is a member of the morpholine family, which are organic compounds containing a morpholine moiety .

Synthesis Analysis

The synthesis of morpholines, including this compound, has been a topic of significant research. Recent advances in the synthesis of morpholines have been from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with an oxygen atom and a nitrogen atom at positions 1 and 4, respectively . The molecular weight of this compound is approximately 191.270 Da .Applications De Recherche Scientifique

Synthesis and Characterization

The compound 2-(4-Ethylphenyl)morpholine and its derivatives are often synthesized and characterized for various structural and chemical properties. A study detailed the synthesis and characterization of a morpholine derivative, highlighting its crystal structure and confirming its structure through NMR, IR, and Mass spectral studies. This compound was also assessed for its biological activities, including antibacterial, antioxidant, and anti-TB activities (Mamatha S.V, et al., 2019).

Antimicrobial Applications

Morpholine derivatives, including those structurally similar to this compound, have been investigated for their antimicrobial properties. For instance, the modulation of antibiotic activity against multidrug-resistant strains by a morpholine compound was studied, indicating its potential in enhancing the efficacy of antibiotics (M. A. Oliveira, et al., 2015).

Complexation and Catalysis

Morpholine compounds have been utilized in the complexation with metals, leading to various applications. The synthesis and complexation of morpholine derivatives with palladium(II) and mercury(II) were reported, revealing their structural properties and potential applications in catalysis (A. Singh, et al., 2000). Additionally, Rhodium(III) complexes of morpholine derivatives were synthesized and applied as efficient catalysts for the transfer hydrogenation reaction of ketones, indicating their significance in chemical synthesis (Pradhumn Singh, et al., 2010).

Pharmacological Applications

Apart from synthesis and catalysis, morpholine derivatives have also been studied for their pharmacological properties. A study reported the pharmacological screening of novel Benzimidazole-Morpholine derivatives as dual-acting inhibitors, demonstrating their potential in treating inflammatory diseases (N. O. Can, et al., 2017).

Safety and Hazards

Orientations Futures

The synthesis of morpholines, including 2-(4-Ethylphenyl)morpholine, continues to be a topic of significant research interest due to their widespread availability in natural products and biologically relevant compounds . Future research directions may include the development of more efficient synthesis methods and the exploration of new pharmacological activities.

Mécanisme D'action

Mode of Action

Morpholine, a component of this compound, is known to interact with both amine and ether functional groups . This suggests that 2-(4-Ethylphenyl)morpholine may interact with its targets in a similar manner.

Biochemical Pathways

Morpholine has been shown to be involved in ethanolamine catabolism via the ethanolamine-o-phosphate pathway and glycollate catabolism via the glycerate pathway . It’s possible that this compound may affect similar pathways.

Pharmacokinetics

Morpholine derivatives have been noted for their improved metabolic stability, increased potency, and enhanced pharmacokinetic properties, specifically for central nervous system drugs .

Analyse Biochimique

Biochemical Properties

It is known that morpholine derivatives can interact with various enzymes and proteins

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of different dosages of 2-(4-Ethylphenyl)morpholine in animal models have not been reported in the literature . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Propriétés

IUPAC Name |

2-(4-ethylphenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h3-6,12-13H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSMQKAOFQFJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CNCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3073263.png)